3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole
CAS No.: 1609394-05-9
Cat. No.: VC8078418
Molecular Formula: C9H8N4O3
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609394-05-9 |
---|---|
Molecular Formula | C9H8N4O3 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 5-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C9H8N4O3/c1-16-8-6(9-10-5-11-12-9)3-2-4-7(8)13(14)15/h2-5H,1H3,(H,10,11,12) |
Standard InChI Key | CMGVPTUXPJERNL-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=C1[N+](=O)[O-])C2=NC=NN2 |
Canonical SMILES | COC1=C(C=CC=C1[N+](=O)[O-])C2=NC=NN2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring fused to a phenyl group bearing methoxy (-OCH) and nitro (-NO) substituents at the 2- and 3-positions, respectively. The triazole ring’s 1H configuration indicates a hydrogen atom at the first nitrogen position, distinguishing it from N-methylated analogs like 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-08-2) .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves cyclocondensation reactions. A plausible pathway includes:
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Formation of the Triazole Core: Reaction of a hydrazine derivative with a nitrile or amidine under acidic or basic conditions.
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Functionalization of the Phenyl Ring: Introduction of methoxy and nitro groups via electrophilic substitution or post-cyclization modifications .
Catalytic Hydrogenation of Analogs
While direct synthesis data for this compound is scarce, related derivatives like 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) are synthesized via catalytic hydrogenation. For instance, reduction of the nitro group in 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole using 10% Pd/C in methanol under hydrogen yields the corresponding aniline derivative with a 95.57% yield . This suggests that similar conditions could be adapted for reducing or modifying the nitro group in the target compound.
Reactivity and Chemical Transformations
Nitro Group Reactivity
The nitro group’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution (NAS) or reduction. For example, hydrogenation converts nitro groups to amines, as demonstrated in the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline .
Triazole Ring Participation
The 1,2,4-triazole ring participates in coordination chemistry, forming complexes with transition metals. Additionally, alkylation or acylation at the N1 position can yield derivatives like 1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole (CAS 1609394-05-9), which exhibits a molecular weight of 260.25 g/mol and potential bioactivity.
Biological Activities and Applications
Enzyme Inhibition
Triazole derivatives are known for inhibiting enzymes such as cytochrome P450 and kinases. The nitro and methoxy groups in 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole may enhance binding affinity to enzymatic active sites, analogous to the inhibitory effects observed in 1-cyclopropyl analogs.
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